

pharmacological properties of Massoia Lactone

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Compound of Interest		
Compound Name:	Massoia Lactone	
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An In-depth Technical Guide on the Pharmacological Properties of Massoia Lactone

Introduction

Massoia lactone is a naturally occurring δ-lactone, with its C-10 homolog, (6R)-6-pentyl-5,6-dihydro-2H-pyran-2-one, being the most abundant and well-studied.[1][2] Primarily extracted from the bark of the Indonesian tree Cryptocarya massoy, it is recognized for its characteristic sweet, coconut-like aroma, which has led to its use in the food and fragrance industries.[1][2][3] The Flavor and Extract Manufacturers Association (FEMA) has designated C-10 Massoia lactone as Generally Recognized As Safe (GRAS) for use as a flavoring agent.[1][2] Beyond its sensory attributes, Massoia lactone has garnered significant scientific interest for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and immunomodulatory properties.[1][4] This document provides a comprehensive overview of the pharmacological properties of Massoia lactone, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols.

Pharmacological Properties Antimicrobial and Antifungal Activity

Massoia lactone has demonstrated significant activity against a range of pathogenic microorganisms. Its efficacy is particularly notable against fungal and bacterial species, where it often targets biofilm formation, a key factor in microbial resistance.

 Anti-Candida Activity: Massoia lactone is effective against Candida species. Massoia essential oil, rich in Massoia lactone, has an IC50 value of 0.074% (v/v) against Candida



albicans.[5] The pure C-10 **Massoia lactone** has shown potent antibiofilm activity against C. albicans, with an IC50 of 0.026 μg/mL.[6] Studies on Candida tropicalis have shown that C-10 **Massoia lactone** can inhibit fungal growth by 84.21% (w/v) and disrupt both intermediate and mature biofilms by 80.23% and 74.23% (w/v), respectively.[5] The mechanism of action involves the destruction of the extracellular polymeric substance (EPS) matrix, which hinders hyphal formation and leads to fungal cell lysis.[5]

- Antiaflatoxigenic Activity: Massoia lactone has been shown to inhibit the growth of the
 fungus Aspergillus flavus and the production of aflatoxin, a potent mycotoxin.[5][7] This
 suggests its potential application as a natural preservative in food and feed to prevent fungal
 contamination and mycotoxin production.[1]
- Antibacterial Activity: The compound has also been reported to have activity against bacteria
 such as Pseudomonas aeruginosa and Staphylococcus aureus.[4][5] C-10 Massoia lactone
 at a concentration of 1% demonstrated an 86.80% antibacterial activity against S. aureus
 and was able to eradicate 68.98% of its biofilm.[5]

Immunomodulatory Effects

Massoia lactone has been shown to modulate the immune system, primarily by enhancing the phagocytic activity of macrophages. In vitro studies using mouse macrophages demonstrated that Massoia bark essential oil and C-10 **Massoia lactone** stimulated phagocytosis, and this effect was correlated with the lactone content.[4] In vivo studies in Wistar rats also confirmed that treatment with a Massoia bark infusion significantly increased the phagocytic activity of macrophages.[4][8] At a concentration of 40 μ g/mL, a dried extract of Massoia bark infusion showed the highest ability to enhance macrophage phagocytosis in vitro.[8]

Anti-inflammatory and Anticancer Potential

The anti-inflammatory properties of **Massoia lactone** appear to be concentration-dependent, exhibiting an anti-inflammatory effect at low concentrations and a pro-inflammatory action at higher concentrations.[5] Additionally, while less explored, some studies suggest potential anticancer effects for **Massoia lactone** and its analogues, indicating an area for future research.[7]

Metabolic Regulation



Preliminary animal studies suggest a potential role for **Massoia lactone** in metabolic therapy. Inhalation of Massoia oil fractions rich in the lactone was found to reduce body weight and improve lipid profiles in animal models on high-fat diets.[2] The proposed mechanism involves olfactory stimulation leading to the activation of sympathetic nerves, which in turn suppresses appetite, enhances lipolysis, and increases thermogenesis.[2]

Quantitative Bioactivity Data

The following tables summarize the key quantitative data on the pharmacological activities of **Massoia Lactone** and its essential oil.

Compound/Extr act	Target Organism/Cell	Activity	IC50 / Concentration	Reference
Massoia Essential Oil	Candida albicans	Antifungal	0.074% (v/v)	[5]
C-10 Massoia Lactone	Candida albicans Biofilm	Antibiofilm	0.026 μg/mL	[6]
C-10 Massoia Lactone	Candida tropicalis	Antifungal Growth Inhibition	84.21% (w/v)	[5]
C-10 Massoia Lactone	Candida tropicalis Biofilm (Intermediate)	Biofilm Inhibition	80.23% (w/v)	[5]
C-10 Massoia Lactone	Candida tropicalis Biofilm (Mature)	Biofilm Inhibition	74.23% (w/v)	[5]
C-10 Massoia Lactone	Staphylococcus aureus	Antibacterial	86.80% at 1%	[5]
C-10 Massoia Lactone	Staphylococcus aureus Biofilm	Biofilm Eradication	68.98% at 1%	[5]
Massoia Bark Infusion (dried extract)	Rat Macrophages	Phagocytosis Enhancement	40 μg/mL (highest activity)	[8]



Experimental Protocols Isolation of C-10 and C-12 Massoia Lactones

A common method for isolating **Massoia lactone**s from the essential oil involves column chromatography.[9]

- Preparation: 9.9 g of Massoia essential oil is loaded onto a silica gel column.
- Elution: A gradient of hexane/diethyl ether solution (from 100:0 to 0:100) is used as the mobile phase to elute the compounds.
- Fraction Collection: Fractions are collected and monitored. Pure C-10 **Massoia lactone** is typically isolated from the 70:30 hexane/diethyl ether fractions, and C-12 **Massoia lactone** from the 93:7 fractions.
- Solvent Removal: The solvent from the collected fractions is removed using a rotary evaporator at 35°C to yield the pure compounds.
- Structure Confirmation: The structures of the isolated lactones are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[9]

Antibiofilm Activity Assay (Microtiter Broth Method)

The antibiofilm activity of **Massoia lactone** is often assessed using the microtiter broth method. [5]

- Microbial Culture: The target microorganism (e.g., S. aureus, C. tropicalis) is cultured in an appropriate broth medium.
- Biofilm Formation: A standardized suspension of the microorganism is added to the wells of a microtiter plate and incubated to allow for biofilm formation.
- Treatment: After biofilm formation, the planktonic cells are removed, and the wells are washed. A solution of C-10 Massoia lactone at various concentrations is then added to the wells.



- Incubation: The plate is incubated for a specified period to allow the lactone to act on the biofilm.
- Quantification: The biofilm is quantified, often by staining with crystal violet, followed by solubilization of the stain and measurement of the absorbance at a specific wavelength (e.g., 595 nm). The percentage of biofilm eradication is calculated relative to a control group.
- Visualization: For mechanistic studies, scanning electron microscopy (SEM) can be used to visualize the effect of the lactone on the biofilm structure and the morphology of the microbial cells within it.[5]

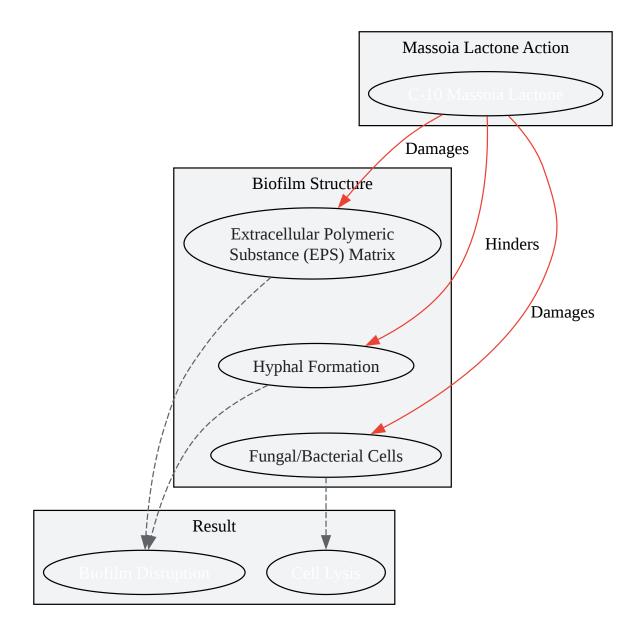
In Vivo Phagocytosis Assay

The immunomodulatory effect of Massoia bark infusion on macrophage phagocytosis can be evaluated in vivo using a rat model.[8]

- Animal Model: Wistar rats are used for the study.
- Treatment: The rats are administered different doses of Massoia bark infusion orally for a set period.
- Macrophage Collection: Peritoneal macrophages are harvested from the rats after the treatment period.
- Phagocytosis Assay: The collected macrophages are incubated with latex particles.
- Analysis: The phagocytic activity is determined by counting the number of macrophages that
 have engulfed the latex particles and the number of particles engulfed per macrophage,
 typically observed under a microscope. The Phagocytic Index (PI) is then calculated.

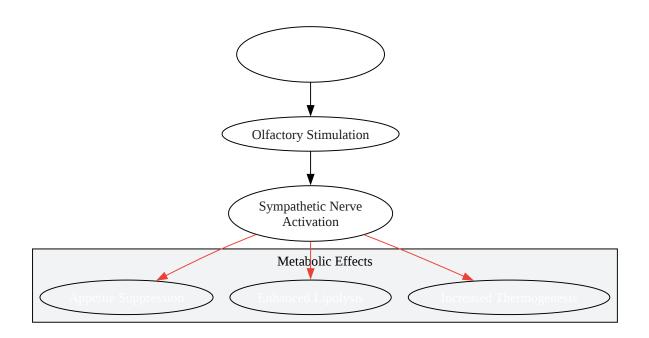
Mechanisms of Action and Experimental Workflows





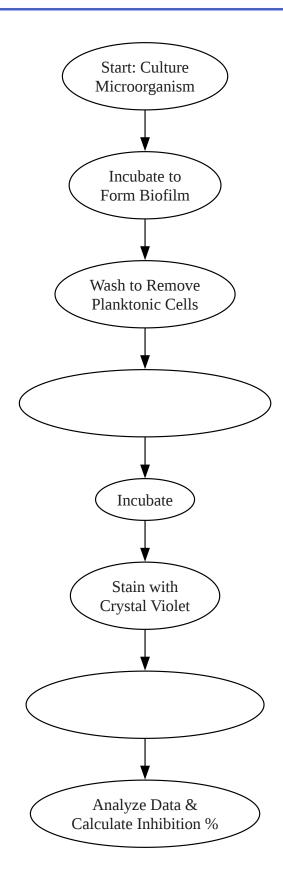
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Toxicological Profile

While C-10 **Massoia lactone** is considered GRAS for food flavoring, its toxicological profile is not yet fully elucidated, particularly concerning long-term exposure.[1][2] The International Fragrance Association (IFRA) does not recommend the use of Massoia bark oil or **Massoia lactone** in fragrance products due to their potential as strong irritants.[2] Furthermore, studies on zebrafish embryos have indicated potential developmental toxicity, with exposure to C-10 **Massoia lactone** leading to altered expression of genes related to cardiac morphogenesis and a decreased heartbeat rate.[2][10] These findings highlight the need for caution and further research into the safety of **Massoia lactone**, especially for applications involving direct human exposure during critical developmental stages.[2]

Conclusion

Massoia lactone is a bioactive natural product with a compelling range of pharmacological properties, most notably its antimicrobial, antibiofilm, and immunomodulatory activities. Its ability to disrupt microbial biofilms presents a promising avenue for addressing infections associated with antimicrobial resistance. However, the current body of evidence is predominantly based on in vitro and preclinical animal studies.[2] To translate these promising findings into therapeutic applications, further research is essential. This includes more in-depth in vivo studies to establish efficacy and pharmacokinetics, comprehensive toxicological evaluations to determine long-term safety, and ultimately, well-designed clinical trials to validate its therapeutic potential in humans.

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